2-Chloro-4-formyl-5-methylbenzoic acid
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Overview
Description
2-Chloro-4-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a formyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylbenzoic acid to introduce the chlorine atom at the 2-position. This is followed by formylation to add the formyl group at the 4-position. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: 2-Chloro-4-carboxy-5-methylbenzoic acid.
Reduction: 2-Chloro-4-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-formyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Chloro-2-methylbenzoic acid: Has a different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
2-Chloro-4-formyl-5-methylbenzoic acid is unique due to the presence of both a formyl group and a chlorine atom on the benzene ring.
Properties
Molecular Formula |
C9H7ClO3 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
2-chloro-4-formyl-5-methylbenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-4H,1H3,(H,12,13) |
InChI Key |
CWZGGNZLKYRYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C(=O)O |
Origin of Product |
United States |
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